- Relationship between Molecular Stacking and Optical Properties of 9,10-Bis((4-N,N-dialkylamino)styryl) Anthracene Crystals: The Cooperation of Excitonic and Dipolar Coupling, Chemistry - A European Journal, 2014, 20(32), 9991-9997
Cas no 90133-80-5 (Benzaldehyde, 4-(dihexylamino)-)
90133-80-5 structure
Product Name:Benzaldehyde, 4-(dihexylamino)-
Número CAS:90133-80-5
MF:C19H31NO
Megavatios:289.455545663834
CID:793609
Update Time:2023-11-08
Benzaldehyde, 4-(dihexylamino)- Propiedades químicas y físicas
Nombre e identificación
-
- Benzaldehyde, 4-(dihexylamino)-
- 4-(dihexylamino)benzaldehyde
- 4-(Dihexylamino)benzaldehyde (ACI)
- 4-Formyl-N,N-dihexylaniline
- 4-N,N-Dihexylaminobenzaldehyde
- N,N-Dihexyl-4-aminobenzaldehyde
- N,N-Dihexyl-4-formylaniline
- p-(N,N-Dihexylamino)benzaldehyde
-
- Renchi: 1S/C19H31NO/c1-3-5-7-9-15-20(16-10-8-6-4-2)19-13-11-18(17-21)12-14-19/h11-14,17H,3-10,15-16H2,1-2H3
- Clave inchi: UKTWAOCWPWUTHP-UHFFFAOYSA-N
- Sonrisas: O=CC1C=CC(N(CCCCCC)CCCCCC)=CC=1
Benzaldehyde, 4-(dihexylamino)- Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; 0 °C → rt; 0.5 h, rt; rt → 0 °C
1.2 10 min, 0 °C; 1 h, 0 °C → 50 °C; 8 h, 50 °C
1.2 10 min, 0 °C; 1 h, 0 °C → 50 °C; 8 h, 50 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; rt; 3 h, 80 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referencia
- Star-shaped push-pull compounds having 1,3,5-triazine cores, European Journal of Organic Chemistry, 2006, (11), 2609-2617
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; 0 °C; 30 min, 0 °C
1.2 4 h, 90 °C; cooled
1.3 Reagents: Water ; 0 °C
1.4 Reagents: Sodium acetate Solvents: Water ; pH 6 - 8, 0 °C
1.2 4 h, 90 °C; cooled
1.3 Reagents: Water ; 0 °C
1.4 Reagents: Sodium acetate Solvents: Water ; pH 6 - 8, 0 °C
Referencia
- The design and properties study of a novel styryl-pyridinium-based water-soluble fluorescent copolymer as tracing agent, Journal of Applied Polymer Science, 2019, 136(7),
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; 0 - 5 °C; 15 min, 0 - 5 °C; 50 °C → 5 °C
1.2 Solvents: Dimethylformamide ; 5 °C; 5 °C → rt; 30 min, rt; overnight, rt → 90 °C; 90 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled
1.2 Solvents: Dimethylformamide ; 5 °C; 5 °C → rt; 30 min, rt; overnight, rt → 90 °C; 90 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled
Referencia
- Combined transparency and optical nonlinearity enhancement in flexible covalent multimers by operating through-space interactions between dipolar chromophores, Physical Chemistry Chemical Physics, 2014, 16(19), 9096-9103
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; 30 min, -10 °C
1.2 -10 °C → 60 °C; 2 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
1.2 -10 °C → 60 °C; 2 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
Referencia
- Alkyl substituent effects on J- or H-aggregate formation of bisazomethine dyes, Dyes and Pigments, 2012, 92(1), 783-788
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride
Referencia
- Composing NLO Chromophore as a Puzzle: Electrochemistry-based Approach to Design and Effectiveness, ChemPhysChem, 2021, 22(22), 2313-2328
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride
Referencia
- Synthesis and biological evaluation of substrate-based imaging agents for the prostate-specific membrane antigen, Macromolecular Research, 2013, 21(5), 565-573
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; -4 °C; -4 °C → 100 °C; 100 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referencia
- Faster and More Specific: Excited-State Intramolecular Proton Transfer-Based Dyes for High-Fidelity Dynamic Imaging of Lipid Droplets within Cells and Tissues, Analytical Chemistry (Washington, 2020, 92(15), 10342-10349
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; 5 min, 5 °C; 30 min, 5 °C
1.2 5 °C; 3 h, 80 °C
1.3 Solvents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 5 °C; 3 h, 80 °C
1.3 Solvents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Referencia
- Synthesis and characterization of spin-coatable tert-amine molecules for hole-transport in organic light-emitting diodes, Tetrahedron Letters, 2006, 47(27), 4715-4719
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane
1.2 Reagents: Sodium acetate Solvents: Water
1.2 Reagents: Sodium acetate Solvents: Water
Referencia
- Design and synthesis of push-pull chromophores for second-order nonlinear optics derived from rigidified thiophene-based π-conjugating spacers, Journal of Organic Chemistry, 2002, 67(1), 205-218
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.2 0 °C; 0 °C → 50 °C; 8 h, 50 °C; 50 °C → 0 °C
1.3 Solvents: Water ; 0 °C
1.4 Reagents: Sodium carbonate Solvents: Water ; neutralized
1.2 0 °C; 0 °C → 50 °C; 8 h, 50 °C; 50 °C → 0 °C
1.3 Solvents: Water ; 0 °C
1.4 Reagents: Sodium carbonate Solvents: Water ; neutralized
Referencia
- Molecular Rotors for Universal Quantitation of Nanoscale Hydrophobic Interfaces in Microplate Format, Nano Letters, 2018, 18(1), 618-628
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; 30 min, 0 °C; 0 °C → 70 °C; 12 h, 70 °C; cooled
1.2 Reagents: Sodium hydroxide ; neutralized
1.2 Reagents: Sodium hydroxide ; neutralized
Referencia
- A Self-Assembled Nanohybrid Composed of Fluorophore-Phenylamine Nanorods and Ag Nanocrystals: Energy Transfer, Wavelength Shift of Fluorescence and TPEF Applications for Live-Cell Imaging, Chemistry - A European Journal, 2013, 19(49), 16625-16633
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Preparation of 4-(N,N-dihexylamino)-4'-nitrostilbene (DHANS), ARKIVOC [online computer file], 2000, 1(6), 939-944
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride
Referencia
- Rational design, facile synthesis, and linear/nonlinear optical properties of novel two-photon absorption stilbene derivatives with different configurations, Tetrahedron, 2021, 96,
Métodos de producción 15
Condiciones de reacción
Referencia
- Linear and Nonlinear Optical Properties of Tricyanopropylidene-Based Merocyanine Dyes: Synergistic Experimental and Theoretical Investigations, ChemPhysChem, 2018, 19(2), 187-197
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; 0 °C; 2 - 4 h, 80 °C
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Referencia
- Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents, ACS Medicinal Chemistry Letters, 2015, 6(5), 558-561
Benzaldehyde, 4-(dihexylamino)- Raw materials
Benzaldehyde, 4-(dihexylamino)- Preparation Products
Benzaldehyde, 4-(dihexylamino)- Literatura relevante
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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